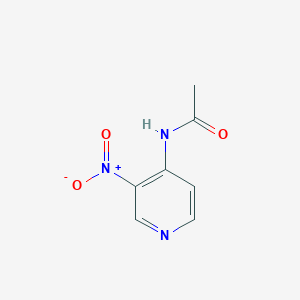

4-アセトアミド-3-ニトロピリジン

概要

説明

4-Acetamido-3-nitropyridine is a chemical compound with the IUPAC name N-(3-nitro-4-pyridinyl)acetamide . It has a molecular weight of 181.15 and its molecular formula is C7H7N3O3 .

Synthesis Analysis

The synthesis of nitropyridines, such as 4-Acetamido-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The InChI code for 4-Acetamido-3-nitropyridine is 1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) .Chemical Reactions Analysis

From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-3-nitropyridine include a molecular weight of 181.15 and a molecular formula of C7H7N3O3 .科学的研究の応用

医薬品分子におけるコア構造

4-アセトアミド-3-ニトロピリジンは、3-アセトアミドピリジン-2-イル4-メチルベンゼンスルホネート誘導体に転換することができます . これらの誘導体は、多くの医薬品分子のコア構造です . この変換は、効率的なワンポットプロトコルによって達成されます .

生物学的応用

ピリジン誘導体(4-アセトアミド-3-ニトロピリジンなど)は、大きな生物学的応用を持つ重要な構造モチーフです . ピリジン核上の置換基を変えることで、誘導体は通常、生物学的標的に対して異なる活性を示します . これらの活性は、微生物病からウイルス問題、さまざまな癌細胞に至るまで多岐にわたります .

多様なピリジン誘導体の合成

4-アセトアミド-3-ニトロピリジンは、多様なピリジン誘導体の合成に使用されます . これらの誘導体は、有機合成において魅力的な分野です .

医薬品におけるビルディングブロック

それぞれ2位と3位にC-OおよびC-N置換基を持つピリジン誘導体は、多くの医薬品の重要なビルディングブロックとしてよく提示されます . それらは、幅広い有望な生物学的特性を持っています .

生物活性分子の合成

4-アセトアミド-3-ニトロピリジンは、3-アミノ-2-オキシルピリジンコア構造を持つ生物活性分子の合成に使用されます . これらの分子は、高い医薬品的重要性を持ちます .

後期官能基化

4-アセトアミド-3-ニトロピリジンを3-アセトアミドピリジン-2-イル4-メチルベンゼンスルホネート誘導体に転換するためのワンポットプロトコルには、後期官能基化が含まれます . これにより、生物活性研究のための2-O、3-N-ピリジンに迅速にアクセスできます .

Safety and Hazards

Safety measures for handling 4-Acetamido-3-nitropyridine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Target of Action

It’s known that nitropyridines are often used in the synthesis of pharmaceutical molecules . More research is needed to identify the specific targets of 4-Acetamido-3-nitropyridine.

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including Suzuki–Miyaura (SM) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .

Biochemical Pathways

Nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . . More research is needed to elucidate the specific biochemical pathways affected by 4-Acetamido-3-nitropyridine.

Result of Action

Nitropyridines are known to be used in the synthesis of various pharmaceutical molecules , suggesting that they may have diverse effects depending on the specific context.

生化学分析

Biochemical Properties

4-Acetamido-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, which are crucial in cell signaling pathways . The nature of these interactions involves the binding of 4-Acetamido-3-nitropyridine to the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of 4-Acetamido-3-nitropyridine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin by 4-Acetamido-3-nitropyridine can lead to reduced cell proliferation and increased apoptosis in certain cell types . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, further impacting cellular function.

Molecular Mechanism

At the molecular level, 4-Acetamido-3-nitropyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, leading to their inhibition . This inhibition disrupts the normal signaling pathways, resulting in changes in gene expression and cellular behavior. Additionally, 4-Acetamido-3-nitropyridine may interact with other proteins and biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamido-3-nitropyridine have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 4-Acetamido-3-nitropyridine can result in sustained inhibition of target enzymes and persistent changes in cellular function. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 4-Acetamido-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At higher doses, 4-Acetamido-3-nitropyridine can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-Acetamido-3-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of 4-Acetamido-3-nitropyridine, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Acetamido-3-nitropyridine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in facilitating the movement of the compound across cellular membranes and ensuring its proper localization . The distribution of 4-Acetamido-3-nitropyridine within different tissues can affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Acetamido-3-nitropyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of 4-Acetamido-3-nitropyridine with its target enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.

特性

IUPAC Name |

N-(3-nitropyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAMTQAVAJACLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337184 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-42-9 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

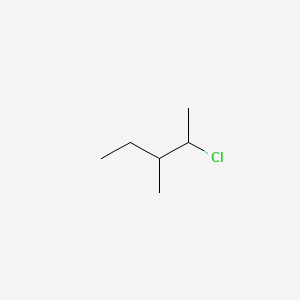

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

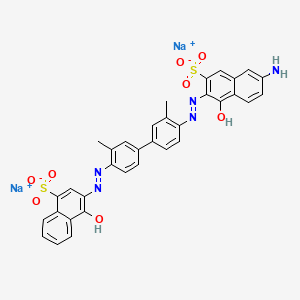

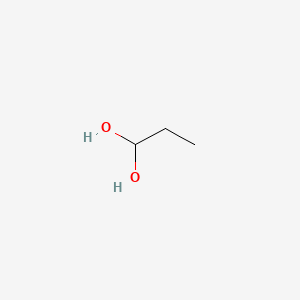

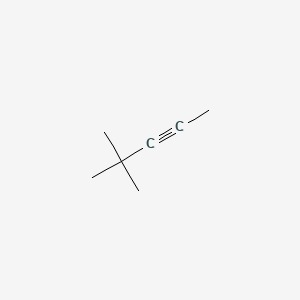

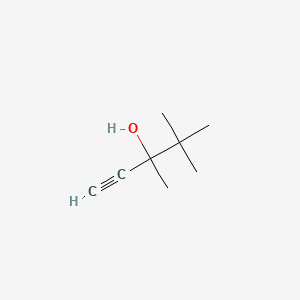

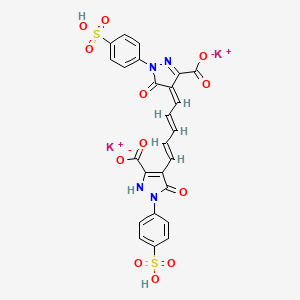

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)